1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine CAS number
1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine CAS number
An In-depth Technical Guide to 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 5-amino-1,2,4-oxadiazole moiety. The Boc protecting group is instrumental in synthetic chemistry for its stability under various conditions and its facile removal under acidic conditions. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The 1,2,4-oxadiazole ring is a well-recognized bioisostere for esters and amides, offering improved metabolic stability and the ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] The amino substituent on the oxadiazole ring further enhances its hydrogen bonding capacity and provides a vector for further chemical modification.
While a dedicated CAS number for 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine is not publicly listed, the CAS numbers for key related precursors are well-documented:
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(R)-1-Boc-3-aminopiperidine: 188111-79-7[7]
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1-Boc-3-(5-Amino-[3][4][8]oxadiazol-2-yl)-pyrrolidine: 1414958-41-0 (a pyrrolidine analog)[9]
Proposed Synthesis Pathway
The synthesis of 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine can be logically approached from commercially available starting materials, such as N-Boc-piperidine-3-carboxylic acid. The following multi-step synthesis is proposed based on established methodologies for the formation of 5-amino-1,2,4-oxadiazoles.
Experimental Protocol:
Step 1: Synthesis of N-Boc-piperidine-3-carboxamide
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To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of aqueous ammonia (excess) to the reaction mixture.
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Continue stirring at room temperature for 12-18 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Perform an aqueous work-up, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxamide.
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Purify the crude product by column chromatography.
Step 2: Synthesis of N-Boc-piperidine-3-cyanamide
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Dissolve the N-Boc-piperidine-3-carboxamide (1 equivalent) in a suitable solvent like pyridine or dioxane.
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Cool the solution to 0 °C.
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Add a dehydrating agent such as triflic anhydride or Burgess reagent (1.5 equivalents).[10]
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction with water and extract the product.
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Purify the resulting cyanamide by column chromatography.
Step 3: Formation of the 5-Amino-1,2,4-oxadiazole Ring
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To a solution of the N-Boc-piperidine-3-cyanamide (1 equivalent) in a polar solvent like ethanol or isopropanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2 equivalents).
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Heat the mixture to reflux and stir for 4-6 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The residue can then be taken up in a solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
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The mixture is heated to reflux with a Dean-Stark trap to remove water, driving the cyclization to form the 5-amino-1,2,4-oxadiazole ring.[11]
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After completion, cool the reaction, wash with a basic aqueous solution, and extract the product.
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Purify the final compound, 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine, by column chromatography.
Synthetic Workflow Diagram:
Caption: Proposed synthetic route for 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine. These are estimated based on its chemical structure and data from similar compounds.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₂H₂₀N₄O₃ | Based on chemical structure |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Estimated based on functional groups |
| logP | ~1.5 - 2.0 | Estimated; influenced by the Boc group and the polar amino-oxadiazole |
| Hydrogen Bond Donors | 1 (from the amino group) | Based on the N-H bond |
| Hydrogen Bond Acceptors | 5 (from carbonyl, ether oxygens, and ring nitrogens) | Based on lone pairs on oxygen and nitrogen atoms |
| Rotatable Bonds | 2 | Based on the bonds connecting the rings and the Boc group |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine make it a highly attractive building block for the synthesis of novel therapeutic agents.
Role as a Privileged Scaffold
Piperidine derivatives are considered privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1] The incorporation of a 1,2,4-oxadiazole ring, a known bioisostere of esters and amides, can enhance metabolic stability and improve oral bioavailability.[2] The 5-amino substitution provides a key interaction point for targeting proteins through hydrogen bonding.
Potential Therapeutic Targets
Derivatives of 1,2,4-oxadiazoles have been investigated for a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][11] Recently, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as a new class of agonists for human caseinolytic protease P (HsClpP), showing potential for the treatment of hepatocellular carcinoma.[12] This suggests that the 3-substituted piperidine analog could also be explored for similar anticancer applications.
Use in Fragment-Based Drug Discovery (FBDD)
This molecule can serve as a valuable fragment or building block in FBDD campaigns. The deprotection of the Boc group unveils a secondary amine on the piperidine ring, which can be used for library synthesis by reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles.
Conceptual Role in Medicinal Chemistry:
Caption: The role of the title compound as a versatile scaffold in drug discovery.
Conclusion
1-Boc-3-(5-Amino-oxadiazol-2-yl)-piperidine represents a promising, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, predicted properties, and applications. By leveraging established chemical knowledge of its constituent piperidine and amino-oxadiazole moieties, researchers can confidently incorporate this building block into their drug discovery programs to explore novel therapeutic avenues. The synthetic route outlined herein is based on reliable and well-precedented chemical transformations, offering a clear path to accessing this valuable compound for further investigation.
References
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PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642. Available at: [Link]
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